5-(2-fluorophenyl)-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)-2-furamide
Overview
Description
5-(2-fluorophenyl)-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)-2-furamide is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields. This compound is also known as TAK-659 and is a potent inhibitor of the enzyme Bruton's tyrosine kinase (BTK). BTK is an essential enzyme that plays a crucial role in the development and functioning of B-cells, which are a type of white blood cells that produce antibodies to fight infections.
Mechanism of Action
TAK-659 works by inhibiting the enzyme BTK, which is essential for the development and functioning of B-cells. By inhibiting BTK, TAK-659 prevents the activation and proliferation of B-cells, which can lead to the suppression of the immune response. This mechanism of action has been shown to be effective in the treatment of B-cell malignancies and autoimmune diseases.
Biochemical and Physiological Effects:
TAK-659 has been shown to have several biochemical and physiological effects, including the suppression of B-cell activation and proliferation, the modulation of the immune response, and the inhibition of tumor growth. TAK-659 has also been shown to have minimal off-target effects, which makes it a promising candidate for further development.
Advantages and Limitations for Lab Experiments
One of the main advantages of TAK-659 for lab experiments is its potency and selectivity for BTK inhibition. This makes it an ideal candidate for studying the role of BTK in various biological processes. However, one of the limitations of TAK-659 is its poor solubility, which can make it challenging to work with in some experimental settings.
Future Directions
There are several future directions for the research and development of TAK-659. One of the main areas of focus is the optimization of the synthesis method to improve yield and purity. Another area of focus is the development of more soluble analogs of TAK-659, which can be used in a wider range of experimental settings. Additionally, further studies are needed to explore the potential application of TAK-659 in other fields, such as infectious diseases and neurology.
In conclusion, TAK-659 is a promising chemical compound that has shown potential for application in various fields, including oncology, immunology, and autoimmune diseases. Its potency and selectivity for BTK inhibition make it an ideal candidate for further research and development. The optimization of the synthesis method, the development of more soluble analogs, and further studies in other fields are some of the future directions for the research and development of TAK-659.
Scientific Research Applications
TAK-659 has been extensively studied for its potential application in various fields, including oncology, immunology, and autoimmune diseases. In oncology, TAK-659 has shown promising results as a potential treatment for B-cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma. In immunology, TAK-659 has been studied for its ability to modulate the immune response, particularly in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus.
properties
IUPAC Name |
5-(2-fluorophenyl)-N-[(4-piperidin-1-ylphenyl)carbamothioyl]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O2S/c24-19-7-3-2-6-18(19)20-12-13-21(29-20)22(28)26-23(30)25-16-8-10-17(11-9-16)27-14-4-1-5-15-27/h2-3,6-13H,1,4-5,14-15H2,(H2,25,26,28,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMIDNSSLYFMLIU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=C(O3)C4=CC=CC=C4F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-fluorophenyl)-N-{[4-(piperidin-1-yl)phenyl]carbamothioyl}furan-2-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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